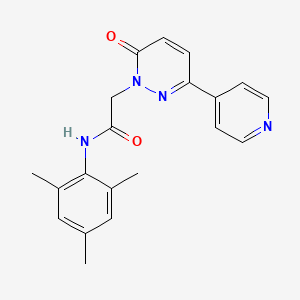![molecular formula C22H24FN5O B11252040 N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-fluorobenzamide](/img/structure/B11252040.png)
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[4-(ジエチルアミノ)-6-メチルピリミジン-2-イル]アミノ}フェニル)-3-フルオロベンズアミドは、科学研究の様々な分野で関心を集めている複雑な有機化合物です。この化合物は、ジエチルアミノ基、メチルピリミジニル基、フルオロベンズアミド部分を含む独自の構造が特徴です。多様な官能基により、様々な化学反応や用途に適した汎用性の高い分子となっています。
製造方法
合成経路と反応条件
N-(4-{[4-(ジエチルアミノ)-6-メチルピリミジン-2-イル]アミノ}フェニル)-3-フルオロベンズアミドの合成は、通常、多段階の有機反応を伴います。一般的な方法には、以下の手順が含まれます。
ピリミジニル中間体の形成: 最初のステップは、4-(ジエチルアミノ)-6-メチルピリミジン-2-イル中間体の合成です。これは、適切なピリミジン前駆体とジエチルアミンを制御された条件下で反応させることで実現できます。
アニリン誘導体とのカップリング: 次に、ピリミジニル中間体を4-アミノフェニル誘導体とカップリングさせて、化合物のコア構造を形成します。
フルオロベンズアミド基の導入:
工業生産方法
この化合物の工業生産は、同様の合成経路を使用する場合がありますが、より大規模です。自動化反応器と連続フローシステムを使用すると、生産プロセスの効率と収率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術が用いられ、最終製品の純度が保証されます。
化学反応解析
反応の種類
N-(4-{[4-(ジエチルアミノ)-6-メチルピリミジン-2-イル]アミノ}フェニル)-3-フルオロベンズアミドは、様々な種類の化学反応を起こします。これには以下が含まれます。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができます。これは、酸化された誘導体の形成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。これは、化合物の還元された形態をもたらします。
置換: この化合物は、特にフルオロベンズアミド部分で、メトキシドナトリウムやtert-ブトキシドカリウムなどの試薬を使用して、求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、過酸化水素
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム
置換: メトキシドナトリウム、tert-ブトキシドカリウム
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、還元はアミンまたはアルコール誘導体を生成する可能性があります。
科学研究における用途
N-(4-{[4-(ジエチルアミノ)-6-メチルピリミジン-2-イル]アミノ}フェニル)-3-フルオロベンズアミドは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および様々な有機反応における試薬として使用されています。
生物学: この化合物は、酵素や受容体との相互作用など、潜在的な生物活性を調査するために研究されています。
医学: 特に特定の疾患の治療における治療薬としての可能性を探るために、研究が進行中です。
産業: この化合物は、新しい材料の開発や、様々な産業プロセスにおける成分として使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-fluorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidinyl Intermediate: The initial step involves the synthesis of the 4-(diethylamino)-6-methylpyrimidin-2-yl intermediate. This can be achieved through the reaction of diethylamine with a suitable pyrimidine precursor under controlled conditions.
Coupling with Aniline Derivative: The pyrimidinyl intermediate is then coupled with a 4-aminophenyl derivative to form the core structure of the compound.
Introduction of the Fluorobenzamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-fluorobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
科学的研究の応用
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
作用機序
N-(4-{[4-(ジエチルアミノ)-6-メチルピリミジン-2-イル]アミノ}フェニル)-3-フルオロベンズアミドの作用機序は、特定の分子標的との相互作用を含みます。ジエチルアミノ基とピリミジニル基は、酵素や受容体と相互作用し、その活性を調節することが知られています。フルオロベンズアミド部分は、化合物の結合親和性と特異性を高める可能性があります。関与する正確な経路と標的は、特定の用途と使用のコンテキストによって異なります。
類似の化合物との比較
類似の化合物
- N-[4-(ジエチルアミノ)フェニル]-N'-フェニル尿素
- N-{4-[(4-{[6-(ジメチルアミノ)-2-メチルピリミジン-4-イル]アミノ}フェニル)スルファモイル]フェニル}アセトアミド
独自性
N-(4-{[4-(ジエチルアミノ)-6-メチルピリミジン-2-イル]アミノ}フェニル)-3-フルオロベンズアミドは、独特な化学的および生物学的特性を与える、官能基の独自な組み合わせによって際立っています。
類似化合物との比較
Similar Compounds
- N-[4-(diethylamino)phenyl]-N’-phenylurea
- N-{4-[(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)sulfamoyl]phenyl}acetamide
Uniqueness
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-fluorobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C22H24FN5O |
|---|---|
分子量 |
393.5 g/mol |
IUPAC名 |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3-fluorobenzamide |
InChI |
InChI=1S/C22H24FN5O/c1-4-28(5-2)20-13-15(3)24-22(27-20)26-19-11-9-18(10-12-19)25-21(29)16-7-6-8-17(23)14-16/h6-14H,4-5H2,1-3H3,(H,25,29)(H,24,26,27) |
InChIキー |
KVQSUBNBZSSMNV-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-({[5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate](/img/structure/B11251960.png)
![N-(1,3-benzodioxol-5-yl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11251970.png)
![2-[2-(4-benzylpiperazino)-2-oxoethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B11251976.png)
![2-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11251984.png)
![methyl 5-benzyl-2-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11251993.png)
![N-(2-ethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11251999.png)

![N-(2,4-difluorophenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11252010.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)cyclopentanecarboxamide](/img/structure/B11252018.png)
![2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B11252027.png)
![2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B11252029.png)
![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B11252052.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11252059.png)
![N-(3-fluorophenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11252063.png)
